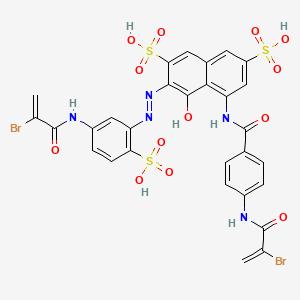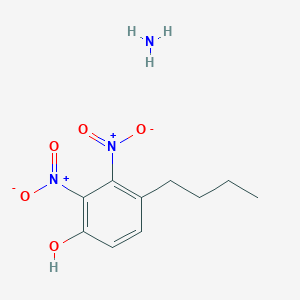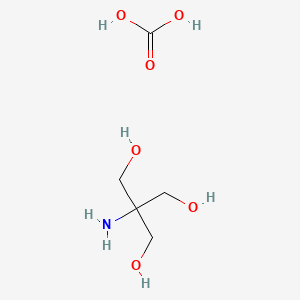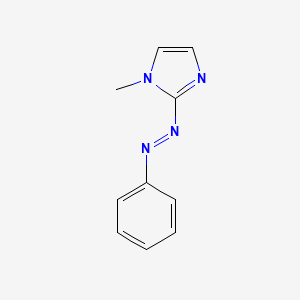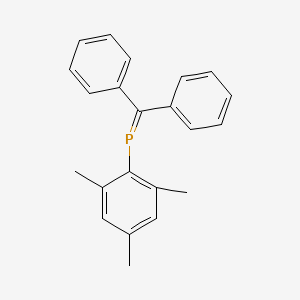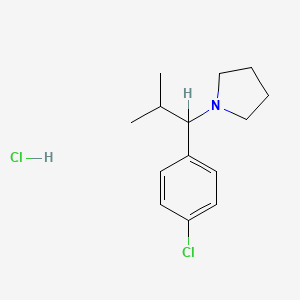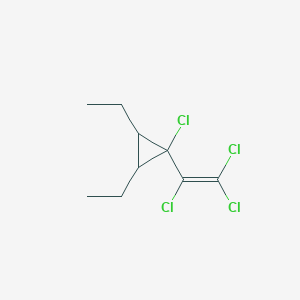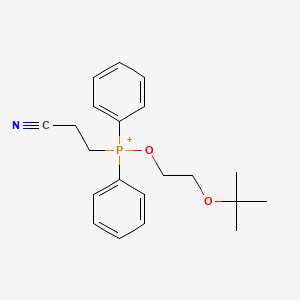![molecular formula C25H20O2 B14457095 1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran] CAS No. 72782-71-9](/img/structure/B14457095.png)
1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is an organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthol derivatives under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydro derivatives.
科学的研究の応用
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 1,1’-Spirobi[1H-indene]-5,5’,6,6’-tetrol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[3H-2,1-benzoxaphosph(v)ole]-1-yl
Uniqueness
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is unique due to its specific spiro linkage and the presence of naphtho[2,1-B]pyran rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
特性
CAS番号 |
72782-71-9 |
|---|---|
分子式 |
C25H20O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
3,3'-spirobi[1,2-dihydrobenzo[f]chromene] |
InChI |
InChI=1S/C25H20O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-12H,13-16H2 |
InChIキー |
YXEXIFUCYUHYNL-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC3=C(O2)C=CC4=CC=CC=C34)OC5=C1C6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
